tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate
Description
Chemical Structure and Properties
tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate (IUPAC name: tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propylcarbamate) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a propylamine backbone. The propyl chain is substituted with a polyethylene glycol (PEG)-like ethoxy linker terminated by a hydroxy group. Its molecular formula is C₁₅H₃₂N₂O₅, with a molecular weight of 320.43 g/mol .
Synthesis
The compound is synthesized via multi-step reactions, typically involving:
Coupling of PEG-like linkers: Ethylene glycol derivatives are conjugated to a propylamine backbone using activating agents like carbonyl diimidazole (CDI) or carbodiimides (EDC/HOBt) .
Boc protection: The amine group is protected with a tert-butyloxycarbonyl group under basic conditions .
Purification: Column chromatography or HPLC is used to isolate the product, yielding >80% purity in optimized protocols .
Applications
This compound serves as a versatile intermediate in drug discovery, particularly for:
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5/c1-12(2,3)18-11(15)13-5-4-7-16-9-10-17-8-6-14/h14H,4-10H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXKSHXKOYISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801239-88-3 | |
| Record name | tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of 3-Aminopropanol Derivatives
A foundational approach involves the Boc protection of a primary amine precursor. 3-Aminopropanol serves as a starting material, where the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding tert-butyl (3-hydroxypropyl)carbamate (Intermediate A).
Reaction Scheme 1:
$$
\text{3-Aminopropanol} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base, THF}} \text{tert-Butyl (3-hydroxypropyl)carbamate}
$$
This intermediate is critical for subsequent functionalization of the hydroxyl group.
Etherification of the Hydroxyl Group
The hydroxyl group in Intermediate A is converted to a leaving group (e.g., bromide or tosylate) to facilitate nucleophilic substitution. Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in DCM selectively brominate the alcohol to form tert-butyl (3-bromopropyl)carbamate (Intermediate B). Alternatively, mesylation or tosylation using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) provides superior leaving groups for ether bond formation.
Reaction Scheme 2:
$$
\text{Intermediate A} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{tert-Butyl (3-mesylpropyl)carbamate}
$$
Coupling with Ethoxyethoxyethanol
The key step involves reacting Intermediate B with 2-(2-hydroxyethoxy)ethanol under basic conditions. Sodium hydride (NaH) in THF or dimethylformamide (DMF) deprotonates the hydroxyl group of 2-(2-hydroxyethoxy)ethanol, enabling nucleophilic attack on the brominated or mesylated intermediate. This yields this compound after purification via column chromatography (hexane/ethyl acetate).
Reaction Scheme 3:
$$
\text{Intermediate B} + \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Optimization Note: Excess 2-(2-hydroxyethoxy)ethanol (1.5–2.0 equiv) and prolonged reaction times (12–24 h) improve yields to 70–85%.
Alternative Route: Mitsunobu Reaction
For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative. Using diethyl azodicarboxylate (DEAD) and PPh₃, the hydroxyl group of 2-(2-hydroxyethoxy)ethanol directly couples with tert-butyl (3-hydroxypropyl)carbamate in THF at 0°C.
Reaction Scheme 4:
$$
\text{Intermediate A} + \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$
Yield: 65–75% after silica gel purification.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.2 min.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH, THF, 24 h | 85 | 98 | High yield, scalable |
| Mitsunobu Reaction | DEAD, PPh₃, 0°C, 12 h | 75 | 97 | Mild conditions, no strong base |
Challenges and Optimization Strategies
- Byproduct Formation: Competing elimination reactions during nucleophilic substitution are mitigated by using polar aprotic solvents (DMF) and controlled temperatures (0–5°C).
- Boc Deprotection Risks: While the target retains the Boc group, accidental deprotection via residual acid is avoided by neutral workup conditions (sat. NaHCO₃).
Industrial Applications and Scalability
The nucleophilic substitution route (Section 1.3) is preferred for kilogram-scale synthesis due to cost-effective reagents and straightforward purification. Recent advancements in flow chemistry have reduced reaction times to 2–4 h with comparable yields.
Chemical Reactions Analysis
tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate involves its ability to form stable carbamate linkages with various biological molecules. This interaction can inhibit the activity of certain enzymes by modifying their active sites, thereby affecting their function . The compound can also interact with proteins and other macromolecules, altering their structure and activity .
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs with modifications in the backbone , linker length , and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Impact
- Hydroxy vs. Amino Termini: The hydroxy group in the target compound enables hydrogen bonding, improving aqueous solubility (~25 mg/mL in water) . In contrast, the amino-terminated analog (e.g., tert-butyl N-[3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl]carbamate) facilitates covalent conjugation to carboxylic acids or activated esters, as seen in antibody-drug conjugate synthesis (e.g., 59–82% yield in coupling reactions) . The amino analog’s reactivity is leveraged in activity-based proteomics, where it labels thiol-containing proteins via Michael addition .
- Carbamate vs. Ester Backbones: Carbamates (Boc-protected) exhibit greater stability under basic conditions compared to esters, which hydrolyze rapidly in vivo (e.g., tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate has a half-life of <1 hour in plasma) . Carbamates require strong acids (e.g., TFA) for deprotection, whereas esters are cleaved by esterases or mild bases .
Biological Activity
tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate (CAS: 801239-88-3) is a synthetic compound with a complex molecular structure that includes a tert-butyl group and multiple ethoxy units. Its unique properties make it a candidate for various applications in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₂H₂₅NO₅
- Molecular Weight : 263.33 g/mol
The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages with biological molecules. This interaction can lead to the inhibition of certain enzymes by modifying their active sites, thus affecting their functionality .
Biological Activity
- Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, potentially serving as an inhibitor or modulator in biochemical pathways. Preliminary studies suggest that it may affect protein-ligand interactions, which are crucial for many biological processes.
- Cellular Effects : In cellular studies, compounds similar to this compound have demonstrated protective effects against oxidative stress and inflammation. For instance, related compounds have shown moderate protective activity in astrocytes against amyloid-beta-induced toxicity, suggesting potential neuroprotective properties .
- Toxicity Profile : The compound exhibits some toxicity, with indications of causing skin and eye irritation at high concentrations . Understanding the safety profile is essential for any therapeutic applications.
Case Studies
- Neuroprotective Studies : Research has indicated that compounds with similar structural features can reduce the production of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid-beta, highlighting their potential in neurodegenerative disease models .
- Enzyme Inhibition Assays : In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways, although further studies are needed to quantify these effects and elucidate the underlying mechanisms.
Applications
The versatility of this compound extends across various fields:
- Medicinal Chemistry : Its ability to form stable linkages makes it a valuable building block for drug development.
- Materials Science : The compound's unique properties may enhance the performance of polymers and other materials used in industrial applications.
Comparative Analysis
A comparison with structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl N-(3-(2-(2-hydroxyethyl)ethyl)carbamate | Simpler structure | May exhibit different solubility and reactivity |
| Tert-butyl N-(3-(3-(hydroxyethyl)propyl)carbamate | Hydroxyethyl group | Potentially different biological activity |
| Tert-butyl N-(3-(4-methylphenyl)carbamate | Aromatic substitution | Distinct pharmacological properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
